Methyl 5-ethylthiophene-3-carboxylate (CAS 938006-77-0): A Comprehensive Technical Guide
Methyl 5-ethylthiophene-3-carboxylate (CAS 938006-77-0): A Comprehensive Technical Guide
Executive Summary
Methyl 5-ethylthiophene-3-carboxylate (CAS: 938006-77-0) is a highly versatile, sulfur-containing heterocyclic building block. Characterized by its 3,5-disubstitution pattern, this compound offers unique electronic and steric properties that make it an invaluable intermediate in organic synthesis. It is predominantly utilized in the development of novel agrochemicals, pharmaceutical bioisosteres, and advanced photoelectric materials[1].
This technical whitepaper provides an authoritative overview of its physicochemical properties, a field-proven de novo synthesis protocol, and its strategic applications in modern research.
Physicochemical Profiling & Structural Elucidation
Understanding the physical and structural parameters of Methyl 5-ethylthiophene-3-carboxylate is critical for predicting its behavior in multi-step syntheses and formulation matrices. The electron-donating ethyl group at the C5 position enriches the thiophene ring's electron density, while the electron-withdrawing methyl ester at the C3 position creates a distinct push-pull dipole across the heterocycle.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| CAS Number | 938006-77-0[1] |
| Molecular Formula | C₈H₁₀O₂S |
| Molecular Weight | 170.23 g/mol [1] |
| SMILES String | CCC1=CC(C(=O)OC)=CS1[2] |
| Appearance | Colorless to pale yellow liquid (ambient temperature) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, and Methanol; Insoluble in H₂O |
| Reactivity Profile | Susceptible to electrophilic aromatic substitution at C2; Ester hydrolysis under strong basic/acidic conditions. |
Mechanistic Pathways & Synthesis Protocols
While functionalization of pre-existing thiophene rings is possible, it often leads to poor regioselectivity (e.g., over-alkylation) and challenging purification. A more elegant and high-yielding approach involves the de novo construction of the thiophene core using a modified Gewald multicomponent reaction, followed by reductive deamination.
Synthesis Workflow Diagram
Figure 1: Streamlined two-step de novo synthesis workflow for Methyl 5-ethylthiophene-3-carboxylate.
Step-by-Step Methodology
Step 1: Gewald Multicomponent Cyclization
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Objective: Construct the functionalized thiophene core from acyclic precursors.
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Procedure:
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Charge a dry reaction vessel with butyraldehyde (1.0 equiv), methyl cyanoacetate (1.0 equiv), and elemental sulfur (S₈, 1.0 equiv) in absolute ethanol.
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Add morpholine (0.5 equiv) dropwise at room temperature under continuous stirring.
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Elevate the temperature to 50°C and maintain for 12 hours.
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Causality (Expert Insight): Morpholine serves a dual mechanistic purpose. It acts as a base to catalyze the initial Knoevenagel condensation between the aldehyde and the active methylene of the cyanoacetate. Subsequently, it activates the elemental sulfur for nucleophilic attack, driving the irreversible cyclization to form the thiophene ring.
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Self-Validating Protocol: Reaction progress is monitored via Thin-Layer Chromatography (TLC; Hexanes:EtOAc 4:1). The formation of the intermediate (Methyl 2-amino-5-ethylthiophene-3-carboxylate) is visually confirmed by a distinct UV-active spot that stains heavily with ninhydrin (indicating the primary amine). ¹H-NMR validation will show a characteristic broad singlet at ~6.0 ppm (NH₂) and a sharp singlet at ~6.8 ppm (thiophene C4-H).
Step 2: Reductive Deamination
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Objective: Remove the C2-amino group to yield the target 3,5-disubstituted thiophene.
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Procedure:
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Dissolve the purified intermediate from Step 1 in anhydrous Tetrahydrofuran (THF).
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Add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise at 0°C.
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Gradually warm the mixture to 65°C and reflux for 4 hours.
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Causality (Expert Insight): t-BuONO acts as a mild diazotizing agent. In the absence of a strong external nucleophile, and in the presence of THF (which acts as a hydrogen atom donor), the intermediate diazonium salt undergoes a radical-mediated reduction. This cleanly removes the amino group without hydrolyzing the methyl ester or oxidizing the ethyl chain.
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Self-Validating Protocol: The reaction is self-indicating through the vigorous evolution of nitrogen gas (bubbling) during the heating phase. The cessation of gas evolution indicates the consumption of the diazonium intermediate. Post-workup, the complete disappearance of the NH₂ peak in ¹H-NMR and the emergence of two distinct thiophene protons (C2-H and C4-H) with meta-coupling (J ~ 1.5 Hz) definitively validate the structural assignment.
Strategic Applications in Advanced Research
Agrochemicals & Herbicides
Thiophene-3-carboxylates are critical synthetic precursors for thien-3-yl-sulfonylamino derivatives. By functionalizing the C2 or C4 positions of Methyl 5-ethylthiophene-3-carboxylate, researchers can synthesize potent herbicidal agents. These compounds exhibit strong biological activity by acting as specific enzyme inhibitors in weed metabolisms, offering a targeted approach to crop protection[2].
Medicinal Chemistry & Bioisosterism
In drug design, the thiophene core is frequently deployed as a bioisostere for phenyl rings to improve lipophilicity, alter metabolic half-lives, and reduce toxicity. Derivatives synthesized from thiophene-3-carboxylates have demonstrated significant efficacy as acetylcholinesterase (AChE) inhibitors. In specific assays, certain thiophene-based analogs have achieved up to 60% AChE inhibition, outperforming standard reference drugs like donepezil[3].
Material Science & Electroactive Polymers
Beyond life sciences, this compound is utilized in the synthesis of functionalized polythiophenes and polyacetylene derivatives. By incorporating the thiophene ring as a side-chain or backbone element, materials scientists can engineer polymers with unique UV spectral shifts, enhanced thermal stability, and tunable electroactive properties ideal for photoelectric devices and organic semiconductors[1][4].
Storage, Handling, and Stability
To maintain the integrity of Methyl 5-ethylthiophene-3-carboxylate (≥97% purity):
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Storage Conditions: Store in a tightly sealed, dark amber vial under an inert atmosphere (Nitrogen or Argon) at 2-8°C. The compound is sensitive to prolonged UV exposure, which can induce radical dimerization at the unsubstituted C2 position.
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Handling: Utilize standard PPE (nitrile gloves, safety goggles). Handle inside a fume hood, as volatile thiophene derivatives often possess strong, characteristic sulfurous odors.
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Stability: Stable under recommended storage conditions. Avoid contact with strong oxidizing agents, strong bases (which will hydrolyze the ester), and strong acids.
References
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001Chemical. "CAS No. 938006-77-0, Methyl 5-ethylthiophene-3-carboxylate Product Specifications." 001chemical.com. URL:[Link]
- Google Patents. "US6964939B1 - Substituted thiene-3-yl-sulfonyl amino(thio)carbonyl-triazolin(thi)ones." patents.google.com.
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National Center for Biotechnology Information (PMC). "Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors." ncbi.nlm.nih.gov. URL:[Link]
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MDPI. "Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality." mdpi.com. URL: [Link]
Sources
- 1. 001chemical.com [001chemical.com]
- 2. US6964939B1 - Substituted thiene-3-yl-sulfonyl amino(thio)carbonyl-triazolin(thi)ones - Google Patents [patents.google.com]
- 3. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
